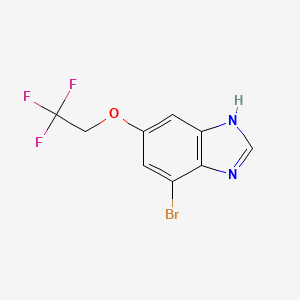

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole

Description

Properties

Molecular Formula |

C9H6BrF3N2O |

|---|---|

Molecular Weight |

295.06 g/mol |

IUPAC Name |

4-bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole |

InChI |

InChI=1S/C9H6BrF3N2O/c10-6-1-5(16-3-9(11,12)13)2-7-8(6)15-4-14-7/h1-2,4H,3H2,(H,14,15) |

InChI Key |

XHBBTWLEELZDSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Br)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Bromination of Benzimidazole Derivatives

Bromination is commonly achieved using hydrobromic acid (HBr) in combination with sodium bromide (NaBr) and an oxidizing agent such as hydrogen peroxide (H2O2). For example, starting from 2-methyl-6-nitroaniline, bromination to 4-bromo-2-methyl-6-nitroaniline is performed using a mixture of hydrobromic acid, sodium bromide, and hydrogen peroxide at elevated temperatures (around 60 °C) for about 1 hour. This step is followed by reduction and cyclization to form the benzimidazole core with the bromine substituent in place.

Introduction of the Trifluoroethoxy Group

The trifluoroethoxy substituent is introduced via nucleophilic substitution reactions. The typical method involves reacting the 6-hydroxybenzimidazole intermediate with trifluoroethanol or trifluoroethyl derivatives in the presence of a suitable catalyst or base to facilitate ether bond formation. This reaction can be carried out under reflux conditions in an appropriate solvent such as ethanol or dioxane.

Cyclization and Functional Group Transformations

The benzimidazole ring is formed by cyclization of o-phenylenediamine derivatives with carbonyl sources such as carbonyl diimidazole. Subsequent functional group transformations, including esterification, amidation, or hydrolysis, may be required depending on the starting materials and desired final compound.

Catalytic Carbonylation (Optional Step)

In some synthetic routes, palladium-catalyzed carbonylation is employed to introduce carboxyl or ester groups on the benzimidazole ring, which can then be further modified to install the trifluoroethoxy group. This step involves palladium acetate, triphenylphosphine, potassium carbonate, and carbon monoxide under pressure and elevated temperature.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | HBr (48 wt%), NaBr, H2O2 | 60 °C | 1 hour | ~97.7 | Bromination of 2-methyl-6-nitroaniline |

| Cyclization | o-Phenylenediamine + carbonyl diimidazole | Reflux | Several h | High | Formation of benzimidazole core |

| Nucleophilic substitution | 6-Hydroxybenzimidazole + trifluoroethanol + catalyst | Reflux | Several h | Moderate | Etherification to install trifluoroethoxy group |

| Palladium-catalyzed carbonylation | Pd(OAc)2, PPh3, K2CO3, CO pressure, dioxane/water | 100 °C | 18-48 h | 48-89 | Optional step for carboxylation |

Research Findings and Notes

- The bromination step is highly efficient and selective for the 4-position on the benzimidazole ring when using hydrobromic acid and sodium bromide with hydrogen peroxide as the oxidant.

- The trifluoroethoxy group introduction requires careful control of reaction conditions to avoid side reactions and ensure high regioselectivity at the 6-position.

- Palladium-catalyzed carbonylation is a versatile method to functionalize benzimidazole derivatives, enabling further modifications that can facilitate the introduction of trifluoroethoxy substituents or other functional groups.

- The overall synthetic route benefits from the stability of intermediates and the ability to isolate and purify key compounds by filtration and chromatography, ensuring high purity of the final product.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction reactions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Benzimidazole derivatives, including 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole, have shown promise as anticancer agents. Research indicates that benzimidazole and its derivatives can inhibit various cancer cell lines by targeting critical pathways involved in tumor growth and proliferation. For instance, compounds with substitutions at specific positions on the benzimidazole ring have demonstrated significant cytotoxicity against various cancer types, including breast and colon cancers .

A notable case study involved the evaluation of benzimidazole derivatives against the B-RAF V600E oncogenic protein, which is prevalent in melanoma and colorectal cancers. The findings suggested that these compounds could disrupt the Raf-MEK-ERK signaling pathway, leading to reduced cell viability in cancer models .

2. Anti-inflammatory and Autoimmune Disorders

The compound also exhibits potential in modulating tumor necrosis factor alpha (TNFα), a key player in inflammatory responses. Benzimidazole derivatives have been identified as effective modulators of TNFα activity, suggesting their utility in treating inflammatory and autoimmune disorders such as rheumatoid arthritis and Crohn's disease . The modulation of TNFα signaling pathways can lead to reduced inflammation and improved therapeutic outcomes in affected patients.

3. Antimicrobial Properties

Research has shown that benzimidazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural features of these compounds allow them to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways . For example, derivatives similar to 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole have been tested for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity .

Pharmacological Insights

1. Mechanism of Action

The mechanisms through which 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole exerts its pharmacological effects are multifaceted:

- Inhibition of Kinase Activity: Many benzimidazole derivatives act as inhibitors of kinases involved in cancer progression.

- Interaction with DNA: Some studies suggest that these compounds may intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.

- Modulation of Cytokine Release: By affecting TNFα signaling, these compounds can alter the immune response and reduce inflammation.

2. Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their chemical structure. Substituents at various positions on the benzimidazole ring can enhance or diminish their biological potency. For instance:

- Bromine Substitution: The presence of bromine at the 4-position has been linked to increased anticancer activity.

- Trifluoroethoxy Group: This group may enhance solubility and bioavailability, contributing to improved therapeutic efficacy.

Case Studies

Mechanism of Action

The mechanism of action of 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, further stabilizing its interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole and related benzimidazole derivatives:

Key Observations :

- Lansoprazole and Dexlansoprazole (): These antiulcer agents share the 4-OCH₂CF₃ group but incorporate a sulfinyl-linked pyridine moiety, enabling covalent inhibition of gastric acid secretion. The title compound lacks this sulfinyl group, suggesting divergent biological targets .

- Nitro-Substituted Analogs (): The presence of nitro groups (e.g., O2N-BZM9) correlates with trichomonacidal and antiparasitic activities, likely via redox cycling or interference with microbial electron transport chains. The bromine in the title compound may instead mediate halogen bonding in target interactions .

- Trifluoromethyl vs. Trifluoroethoxy : Compounds like 4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole () prioritize steric bulk, whereas the trifluoroethoxy group in the title compound offers flexibility and improved solubility .

Pharmacological and Physicochemical Properties

Notes:

- The title compound’s bromine atom may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization, a feature less exploited in analogs like lansoprazole .

- Lansoprazole’s chirality at the sulfinyl group is critical for its pharmacokinetics; the title compound lacks stereocenters, simplifying synthesis but limiting enantiomer-specific effects .

Biological Activity

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class. Its unique molecular structure, characterized by the presence of a bromine atom and a trifluoroethoxy group, enhances its lipophilicity and potential biological activity. This article explores the compound's biological activities, including its antimicrobial and anticancer properties, supported by research findings and case studies.

Structural Characteristics

The molecular formula of 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole is C₉H₆BrF₃N₂O, with a molecular weight of 295.06 g/mol. The trifluoroethoxy group plays a significant role in enhancing the compound's cellular penetration and interaction with biological targets due to its lipophilic nature.

Antimicrobial Properties

Research indicates that 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Bacillus subtilis | 12 μg/mL |

The compound's mechanism involves binding to bacterial enzymes or receptors, inhibiting their activity and thus preventing bacterial growth .

Anticancer Activity

The anticancer potential of 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole has been explored in various studies. It has been shown to inhibit the proliferation of cancer cells through several mechanisms:

- Topoisomerase Inhibition : The compound acts as a topoisomerase inhibitor, interfering with DNA replication and transcription processes.

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, preventing cancer cell division.

In vitro studies have reported significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC₅₀ Value |

|---|---|

| MDA-MB-231 (Breast Cancer) | 10 μM |

| HeLa (Cervical Cancer) | 15 μM |

| A549 (Lung Cancer) | 12 μM |

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Case Studies

Several case studies have focused on the effectiveness of benzimidazole derivatives in treating infections and cancers:

- Antimicrobial Efficacy : A study highlighted the effectiveness of benzimidazole derivatives against resistant strains of bacteria. The derivatives showed improved MIC values compared to standard antibiotics like ampicillin and ciprofloxacin .

- Cancer Treatment : In a clinical trial involving patients with solid tumors, compounds similar to 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole demonstrated significant tumor reduction rates when combined with conventional therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with bromine and trifluoroethoxy substituents. A common approach involves:

Bromination : Electrophilic substitution using bromine or NBS (N-bromosuccinimide) in acetic acid at 60–80°C to introduce the bromo group .

Trifluoroethoxy Introduction : Nucleophilic aromatic substitution (SNAr) with 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Variables : Temperature, solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) critically affect regioselectivity and yield. For example, excess bromine can lead to di-substitution byproducts, requiring careful stoichiometric control .

Q. How is 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and crystal packing (e.g., C–Br bond length ~1.89 Å, C–O–CF₃ torsion angles) .

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions. For instance, the trifluoroethoxy group shows a distinct ¹⁹F signal at δ –70 to –75 ppm .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 325.0) .

Q. What preliminary biological assays are used to evaluate this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .

- Enzyme Inhibition Studies : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations via dose-response curves .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and intermediates for bromination/SNAr steps, guiding solvent/catalyst selection .

- Docking Studies : Molecular dynamics simulations assess binding affinity to biological targets (e.g., ATP-binding pockets), prioritizing substituents for SAR (Structure-Activity Relationship) studies .

Q. What strategies address regioselectivity challenges during bromination of the benzimidazole core?

- Methodological Answer :

- Directing Groups : Electron-donating groups (e.g., –OCH₃) at position 5 can steer bromine to position 4 via resonance stabilization .

- Steric Control : Bulky substituents at position 1 (e.g., –CH₂Ph) hinder undesired bromination at position 2 .

Q. How do conflicting bioactivity data arise in studies of benzimidazole derivatives, and how can they be resolved?

- Methodological Answer :

- Source of Contradictions : Impurities (e.g., residual Pd catalysts) or polymorphic forms (different crystal packing) may alter activity .

- Resolution :

HPLC-Purity Validation : ≥98% purity thresholds using C18 columns (ACN/H₂O gradient).

Polymorph Screening : SC-XRD or PXRD to identify dominant crystalline phases .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Binding Mode Analysis : Hydrogen bonding between the benzimidazole N–H and kinase hinge region (e.g., EGFR-TK), validated via mutagenesis and ITC (Isothermal Titration Calorimetry) .

- Electrostatic Effects : The electron-withdrawing –CF₃ group enhances metabolic stability by reducing CYP450 oxidation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.